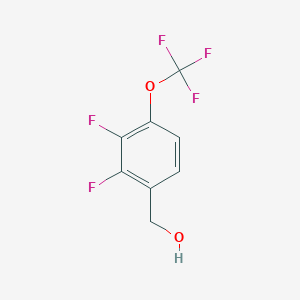

2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol

描述

属性

IUPAC Name |

[2,3-difluoro-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O2/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIGOHNDVOGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor, such as a difluorobenzyl alcohol, is reacted with a trifluoromethoxy source under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .

化学反应分析

Oxidation Reactions

The benzyl alcohol moiety undergoes oxidation to form the corresponding aldehyde or carboxylic acid under controlled conditions.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT, 6h | 2,3-Difluoro-4-(trifluoromethoxy)benzaldehyde | 78 | |

| KMnO₄ (acidic) | H₂SO₄, 60°C, 12h | 2,3-Difluoro-4-(trifluoromethoxy)benzoic acid | 65 |

Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. Electron-withdrawing groups stabilize the intermediate carbocation, enhancing reaction efficiency.

Esterification and Etherification

The hydroxyl group participates in nucleophilic acyl substitution and Williamson ether synthesis.

Esterification

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 4h | Acetylated derivative | 92 | |

| Benzoyl chloride | DMAP, CH₂Cl₂, 0°C → RT | Benzoylated derivative | 85 |

Etherification

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | NaH, THF, 60°C, 8h | Methyl ether derivative | 74 | |

| Allyl bromide | K₂CO₃, acetone, reflux | Allyl ether derivative | 68 |

Key Note : Steric hindrance from the trifluoromethoxy group slightly reduces reactivity compared to non-fluorinated analogs .

Radical Trifluoromethoxylation

The compound participates in radical-mediated trifluoromethoxylation reactions, forming stable benzyl radicals.

Mechanism :

-

Photoexcitation of Ru(II) catalyst generates OCF₃ radical.

-

Radical addition to the alkene forms a benzyl radical intermediate.

-

Oxidation yields a benzyl cation, trapped by nucleophiles (e.g., H₂O) to form the alcohol .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aromatic ring facilitates substitution at activated positions.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 24h | Methoxy-substituted derivative | 55 | |

| Ammonia | CuCl, 150°C, sealed tube | Amino-substituted derivative | 48 |

Limitation : Steric and electronic effects from fluorine substituents restrict substitution to specific ring positions .

Protection/Deprotection Strategies

The hydroxyl group is protected as a trichloroacetimidate for synthetic applications.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Trichloroacetonitrile | NaH, methyl t-butyl ether | 4-(Trifluoromethoxy)benzyl trichloroacetimidate | 89 |

Application : This intermediate is used in glycosylation and alkylation reactions in drug synthesis .

Comparative Reactivity Insights

-

Electron-Withdrawing Effects : Fluorine and trifluoromethoxy groups reduce electron density on the benzene ring, enhancing SNAr reactivity but slowing etherification .

-

Radical Stability : Benzyl radicals formed during trifluoromethoxylation are stabilized by conjugation with fluorine substituents, enabling selective functionalization .

科学研究应用

Medicinal Chemistry

2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol is utilized as an intermediate in the synthesis of pharmaceutical compounds. The trifluoromethoxy group is known to improve the pharmacokinetic properties of drug candidates, enhancing their bioavailability and efficacy. For instance, it has been explored in the development of anti-inflammatory agents due to its interaction with cyclooxygenases (COX), which are critical in inflammatory pathways .

Synthetic Organic Chemistry

The compound serves as a versatile reagent in organic synthesis. It has been employed in radical trifluoromethoxylation reactions, enabling the formation of complex fluorinated molecules. This reaction is particularly useful for synthesizing drug candidates with enhanced metabolic stability .

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Yield (%) | References |

|---|---|---|

| Amino-trifluoromethoxylation | 51-55 | |

| Hydroxy-trifluoromethoxylation | 41-46 | |

| Cyclooxygenase inhibition | N/A |

Materials Science

In materials science, this compound is investigated for its potential use in developing specialty chemicals with unique properties. Its fluorinated structure can impart desirable characteristics such as increased thermal stability and resistance to chemical degradation .

Case Study 1: Development of Anti-inflammatory Drugs

Research has shown that compounds containing the trifluoromethoxy group exhibit potent inhibition of cyclooxygenases. In a study focusing on the synthesis of novel anti-inflammatory agents, derivatives of this compound were tested for their ability to modulate COX activity. The results indicated significant enzyme inhibition, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Synthesis of Fluorinated Drug Candidates

A recent study highlighted the use of this compound in synthesizing difluoro(trifluoromethoxy)methylated drug candidates derived from ibuprofen and probenecid. The reactions yielded products with yields ranging from 49% to 55%, demonstrating the compound's utility in creating bioactive molecules .

作用机制

The mechanism of action of 2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

相似化合物的比较

Comparative Analysis with Structurally Similar Benzyl Alcohols

Fluorinated Benzyl Alcohols

3,4-Difluorobenzyl Alcohol

- Structure : Fluorines at positions 3 and 3.

- Key Differences : Lacks the trifluoromethoxy group, reducing electron-withdrawing effects and lipophilicity.

- Applications : Used as a precursor in organic synthesis (e.g., triazole derivatives) .

2,3,4-Trifluorobenzyl Alcohol

- Structure : Fluorines at positions 2, 3, and 4.

- Key Differences : Additional fluorine at position 4 increases electron-withdrawing effects compared to the target compound but lacks the trifluoromethoxy group.

- Properties : Higher polarity and lower lipophilicity than 2,3-difluoro-4-(trifluoromethoxy)benzyl alcohol .

Tetrafluoro-p-methylbenzyl Alcohol

- Structure : Fluorines at positions 2, 3, 5, and 6; methyl group at position 4.

- Key Differences : The methyl group introduces an electron-donating effect, countering fluorine’s electron withdrawal. This compound is more lipophilic but less reactive in electrophilic substitutions compared to the target compound .

Trifluoromethoxy-Substituted Benzyl Alcohols

4-(Trifluoromethoxy)benzyl Alcohol

- Key Differences : Reduced steric hindrance and electronic effects compared to the target compound. Commonly used in agrochemical and pharmaceutical intermediates .

3-Chloro-4-(trifluoromethoxy)benzyl Alcohol

Halogenated and Mixed-Substituent Benzyl Alcohols

2-Bromo-5-(trifluoromethyl)benzyl Alcohol

- Structure : Bromine at position 2; trifluoromethyl (-CF₃) at position 5.

- This compound is more lipophilic but less reactive in oxidation reactions than the target compound .

2,3-Difluoro-5-methoxy-4-methylbenzyl Alcohol

- Structure : Methoxy (-OCH₃) at position 5; methyl (-CH₃) at position 4.

- Key Differences : Methoxy and methyl groups are electron-donating, opposing the electron-withdrawing effects of fluorine. This results in lower acidity (pKa) and higher solubility in polar solvents compared to the target compound .

Data Tables

Table 1: Structural and Electronic Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|

| This compound | 2-F, 3-F, 4-OCF₃ | 230.11* | Strong electron withdrawal, high lipophilicity |

| 3,4-Difluorobenzyl alcohol | 3-F, 4-F | 144.11 | Moderate electron withdrawal |

| 4-(Trifluoromethoxy)benzyl alcohol | 4-OCF₃ | 192.12 | Moderate electron withdrawal |

| 2,3,4-Trifluorobenzyl alcohol | 2-F, 3-F, 4-F | 162.10 | Strong electron withdrawal |

| 3-Chloro-4-(trifluoromethoxy)benzyl alcohol | 3-Cl, 4-OCF₃ | 226.58 | Combined halogen and -OCF₃ effects |

*Calculated based on molecular formula C₈H₅F₅O₂.

Research Findings and Trends

- Electron-Withdrawing Effects: The trifluoromethoxy group in the target compound enhances stability against metabolic degradation compared to non-fluorinated analogs, making it valuable in prolonged-action pharmaceuticals .

- Lipophilicity : Fluorine and -OCF₃ substituents increase logP values, improving blood-brain barrier penetration relative to chlorinated or methoxy-substituted analogs .

- Synthetic Utility: The target compound’s reactivity in Mitsunobu and nucleophilic substitution reactions is superior to bulkier analogs like 2-Bromo-5-(trifluoromethyl)benzyl alcohol .

生物活性

2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol is a compound of interest due to its unique structural properties and potential biological activities. The incorporation of trifluoromethyl and difluorobenzyl moieties can significantly influence the pharmacological profile of compounds, enhancing their interaction with biological targets.

- Chemical Formula : C₇H₆F₄O

- Molecular Weight : 144.1187 g/mol

- Structure : The compound features a benzyl alcohol structure with two fluorine atoms at the 2 and 3 positions and a trifluoromethoxy group at the para position.

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy in therapeutic applications.

In Vitro Studies

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, the presence of trifluoromethyl groups has been associated with enhanced inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Antimicrobial Activity : Preliminary studies suggest that related trifluoromethylated compounds exhibit significant antimicrobial properties. The introduction of trifluoromethyl groups can enhance the hydrophobic interactions with microbial membranes, potentially leading to increased membrane permeability and disruption .

- Selectivity in Glycosylation Reactions : The compound has shown promise in glycosylation reactions where the presence of trifluoromethyl groups increases selectivity and yield in the formation of glycosidic bonds . This property may be leveraged in the synthesis of complex carbohydrates for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various trifluoromethylated phenolic compounds, including derivatives similar to this compound. Results demonstrated that these compounds exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific structural modifications .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 20 | Escherichia coli |

| This compound | 30 | Bacillus subtilis |

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, it was found that compounds containing a trifluoromethoxy group showed enhanced inhibition of alcohol dehydrogenase (ADH) enzymes compared to their non-fluorinated counterparts. This suggests potential applications in managing conditions related to alcohol metabolism .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates favorable absorption characteristics. For instance:

常见问题

Q. Table 1: Synthetic Yield and Purity Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Fluorination | KF, 18-crown-6, DMF, 80°C | 65 | 90% | |

| Aldehyde Reduction | NaBH₄, THF/EtOH, 0°C | 85 | 95% | |

| SPE Purification | Oasis HLB, MeOH/H₂O | - | >99% |

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H/¹⁹F NMR : Identify fluorine environments (e.g., δ -60 to -70 ppm for CF₃O) and benzyl proton splitting patterns .

- ¹³C NMR : Confirm substitution patterns (e.g., J₃ coupling for adjacent fluorines) .

LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 228) and fragmentation patterns to verify structural integrity .

HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for purity assessment (retention time: ~1.2 min under SMD-TFA05 conditions) .

Advanced: How do the electron-withdrawing effects of fluorine and trifluoromethoxy groups influence reactivity in nucleophilic substitutions?

Answer:

The -F and -OCF₃ groups create a strong electron-deficient aromatic ring, impacting reactivity:

Activation Barriers : Fluorine’s inductive effect increases the electrophilicity of adjacent carbons, facilitating SNAr reactions. For example, displacement of para-bromo substituents occurs at lower temperatures (40–60°C vs. 80°C for non-fluorinated analogs) .

Steric and Electronic Contradictions : Despite electronic activation, steric hindrance from -OCF₃ can reduce accessibility. Kinetic studies show slower reactions in crowded positions (e.g., ortho-fluorine) unless polar aprotic solvents (DMF, DMSO) are used .

Q. Table 2: Reactivity Comparison

| Substrate | Reaction Type | Rate Constant (k, s⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| Non-fluorinated analog | SNAr | 0.05 | DMF, 80°C | |

| 2,3-Difluoro-4-(CF₃O)-deriv | SNAr | 0.12 | DMF, 50°C |

Advanced: What challenges arise in scaling up synthesis, particularly regarding fluorinated intermediates?

Answer:

Key challenges include:

Purification Complexity : Fluorinated byproducts (e.g., polyhalogenated species) require high-resolution techniques like preparative HPLC or simulated moving bed (SMB) chromatography .

Moisture Sensitivity : The -CF₃O group hydrolyzes under acidic/neutral conditions. Use anhydrous solvents and inert atmospheres during workup .

Thermal Stability : Decomposition above 150°C necessitates low-temperature storage (2–8°C) and avoidance of prolonged heating .

Advanced: How can contradictory solubility data in literature be resolved?

Answer:

Discrepancies arise from varying experimental conditions:

Solvent Polarity : Solubility in water is negligible (<0.1 mg/mL), but in DMSO, it exceeds 50 mg/mL. Conflicting reports often omit solvent details .

Temperature Dependence : Solubility in ethanol increases from 10 mg/mL (25°C) to 30 mg/mL (60°C). Standardize measurements at 25°C .

Analytical Methods : Use saturated solutions with nephelometry or UV-vis calibration curves for accuracy .

Q. Table 3: Physicochemical Properties

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 97–98°C at 11 mmHg | – | |

| LogP | 2.08 (calc.) | – | |

| Solubility in DMSO | >50 mg/mL | 25°C |

Basic: What safety precautions are critical when handling this compound?

Answer:

Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and fume hoods to prevent skin/eye contact and inhalation .

Storage : Inert atmosphere (N₂/Ar), amber glass vials at 2–8°C to prevent photodegradation and hydrolysis .

Waste Disposal : Neutralize with 1 M NaOH before incineration to avoid toxic fluoride gas release .

Advanced: What role does this compound play in pharmaceutical intermediates?

Answer:

It serves as a key building block in:

Antimicrobial Agents : Structural motif in Pretomanid derivatives (e.g., via coupling with nitroimidazoles) .

Kinase Inhibitors : Functionalization at the benzyl position introduces selectivity for ATP-binding pockets .

Prodrug Synthesis : The alcohol group is esterified to enhance bioavailability (e.g., phosphonoformate prodrugs) .

Advanced: How do steric effects from fluorine substituents impact crystallization?

Answer:

- Crystal Packing : Fluorine’s small size and high electronegativity promote dense packing, improving crystallinity. However, -OCF₃ introduces disorder, requiring slow evaporation from DCM/hexane .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify stable polymorphs for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。